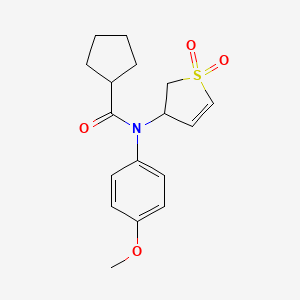

N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

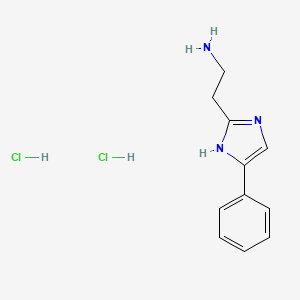

N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide, also known as BML-210, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of benzamides and has been studied extensively for its mechanism of action and physiological effects.

Applications De Recherche Scientifique

Anticancer Activity

A range of studies have focused on the synthesis and evaluation of benzamide derivatives for their anticancer activity. For instance, derivatives designed and synthesized from acetic acid, trimethoxybenzene, and substituted benzoyl chlorides showed moderate to excellent anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), with some derivatives exhibiting higher activities than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antibiofilm Properties

Benzamide derivatives have also been synthesized and tested for their antimicrobial and antibiofilm properties. Studies have shown that these compounds exhibit significant activity against bacterial strains known for their ability to grow in biofilms, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. The anti-pathogenic activity was notably correlated with the presence of halogen atoms on the N-phenyl substituent of the thiourea moiety (Limban et al., 2011).

Histone Deacetylase (HDAC) Inhibition

Research has demonstrated the potential of benzamide derivatives as histone deacetylase inhibitors, which play a crucial role in cancer therapy. A specific compound was highlighted for its selective inhibition of HDACs 1-3 and 11 at submicromolar concentrations, showing significant antitumor activity and entering clinical trials as a promising anticancer drug (Zhou et al., 2008).

Antiviral Activity

Novel benzamide-based compounds were synthesized and evaluated for their anti-influenza A virus activity. Among these compounds, several demonstrated significant antiviral activities against the H5N1 strain, showcasing the potential for further development as treatments for viral infections (Hebishy et al., 2020).

Chemical Synthesis and Characterization

Benzamide derivatives have been synthesized through various chemical reactions, with studies emphasizing the importance of structure-activity relationships and the characterization of these compounds through spectral analysis, X-ray diffraction, and other techniques. For example, the crystal structure of a benzamide derivative was elucidated, providing insights into its molecular interactions and stability (Sharma et al., 2016).

Propriétés

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2S2/c1-24-17-10-6-5-9-16(17)20(23)21-13-15-11-12-18(25-15)19(22)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZFDOKDXJPWCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2398134.png)

![N-(4-methoxyphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2398138.png)

![5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2398139.png)

![Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2398143.png)

![3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2398144.png)

![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2398145.png)

![4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile](/img/structure/B2398151.png)

![4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2398154.png)